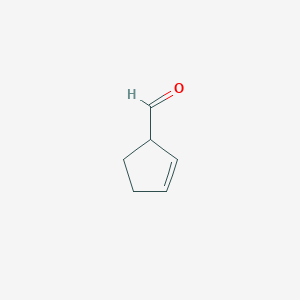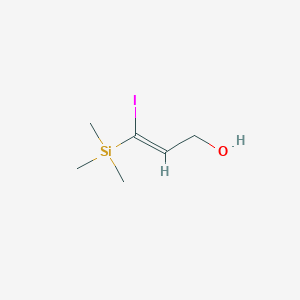
N-Allyl-N-(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Allyl-N-(2-methylphenyl)acetamide is an organic compound with the molecular formula C12H15NO It is a derivative of acetamide, where the nitrogen atom is substituted with an allyl group and a 2-methylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(2-methylphenyl)acetamide typically involves the reaction of 2-methylphenylamine with allyl bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group attacks the allyl bromide, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-Allyl-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The allyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: 2-Methylphenylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
N-Allyl-N-(2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Allyl-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The allyl group allows the compound to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The 2-methylphenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to target molecules.
Comparación Con Compuestos Similares
Similar Compounds
N-Allyl-N-(2-methylphenyl)acetamide: Unique due to the presence of both allyl and 2-methylphenyl groups.
N-Methyl-N-(2-methylphenyl)acetamide: Lacks the allyl group, resulting in different chemical properties.
N-Allyl-N-phenylacetamide: Similar structure but without the methyl group on the phenyl ring.
Uniqueness
This compound is unique due to its combination of an allyl group and a 2-methylphenyl group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
N-(2-methylphenyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C12H15NO/c1-4-9-13(11(3)14)12-8-6-5-7-10(12)2/h4-8H,1,9H2,2-3H3 |
Clave InChI |
CCCXFTVNVKJVIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N(CC=C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(E)-1-[(2S,3R,4S,5R)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one](/img/structure/B13833555.png)






![4-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B13833589.png)


